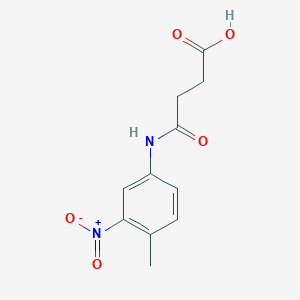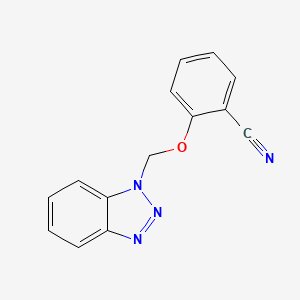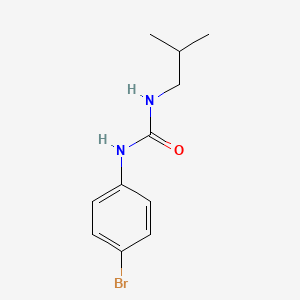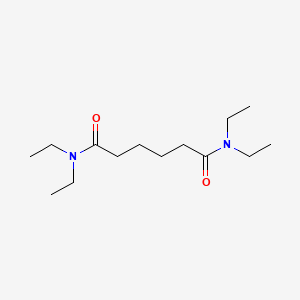![molecular formula C7H10O B11956591 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 31152-30-4](/img/structure/B11956591.png)
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclohexene oxide with a strong base, such as sodium hydride, to induce ring closure and form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene exerts its effects involves its ability to interact with various molecular targets. The compound’s unique structure allows it to participate in specific binding interactions and chemical reactions. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene: A similar compound without the methyl group, which exhibits different reactivity and applications.
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate: A derivative with a carboxylate group, used in different synthetic applications.
Uniqueness
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications .
Propriétés
Numéro CAS |
31152-30-4 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-7-5-3-2-4-6(7)8-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
ZZGMKTTUPBYCBO-UHFFFAOYSA-N |
SMILES canonique |
CC12CC=CCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)

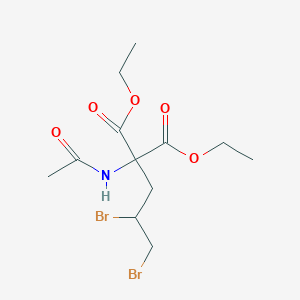
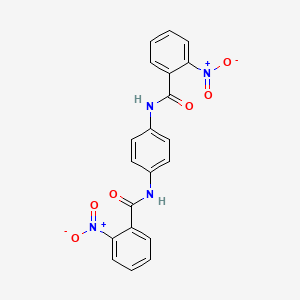
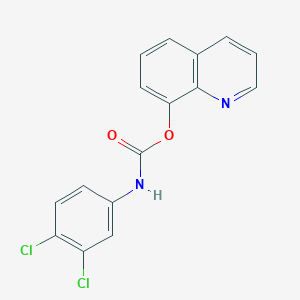

![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)
